molecular formula C8H6Cl2OS B13178034 2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde

2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde

Cat. No.: B13178034
M. Wt: 221.10 g/mol
InChI Key: QUGQWMMDOUXJHI-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H6Cl2OS. It is characterized by the presence of a dichlorophenyl group attached to a sulfanylacetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3,4-dichlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate
  • 2-(3,4-Dichlorophenyl)sulfanyl-N-methylacetamide

Uniqueness

2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a sulfanylacetaldehyde moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .

Biological Activity

2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and related research findings.

  • Molecular Formula : C9H8Cl2OS
  • Molecular Weight : 233.13 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (for illustration)

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the dichlorophenyl group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Antiproliferative Effects : Preliminary studies indicate that it may exhibit antiproliferative effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Data

Research has highlighted several biological activities associated with this compound:

Activity Effect Reference
AnticancerInhibition of breast cancer cell proliferation
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting a dose-dependent response. Mechanistic studies indicated that the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Antimicrobial Activity :
    • In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity Reference
3-(4-Chlorophenyl)acetaldehydeModerate anticancer activity
2-(Phenylthio)acetaldehydeWeak antibacterial properties
2-(Bromophenylthio)acetaldehydeStronger enzyme inhibition

Properties

Molecular Formula

C8H6Cl2OS

Molecular Weight

221.10 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H6Cl2OS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2

InChI Key

QUGQWMMDOUXJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCC=O)Cl)Cl

Origin of Product

United States

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